1-(Ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Catalog No.
S11288324
CAS No.
M.F
C16H26N2O5S
M. Wt
358.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)pipera...

Product Name

1-(Ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine

IUPAC Name

1-ethylsulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Molecular Formula

C16H26N2O5S

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C16H26N2O5S/c1-5-24(19,20)18-8-6-17(7-9-18)12-13-10-14(21-2)16(23-4)15(11-13)22-3/h10-11H,5-9,12H2,1-4H3

InChI Key

MYCGKQVIJHVRMA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)OC)OC

1-(Ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound belonging to the class of piperazine derivatives. Its molecular formula is C16H26N2O5SC_{16}H_{26}N_{2}O_{5}S, with a molecular weight of approximately 378.46 g/mol. The compound features a piperazine ring substituted with an ethylsulfonyl group and a 3,4,5-trimethoxybenzyl group, which significantly influence its chemical properties and potential biological activities. Piperazine derivatives are known for their diverse pharmacological profiles, making them valuable in medicinal chemistry and drug development.

Typical of piperazine derivatives:

  • Nucleophilic Substitution: The ethylsulfonyl group can be replaced by other nucleophiles under suitable conditions.
  • Oxidation: The compound may be oxidized to form sulfone derivatives or other oxidation products.
  • Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
  • Substitution Reactions: The methoxy groups can be substituted with various functional groups depending on the reagents used.

These reactions allow for the synthesis of analogs or derivatives that may exhibit enhanced pharmacological properties.

Research indicates that 1-(Ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine exhibits several biological activities. These include:

  • Antioxidant Activity: The compound may help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects: It has shown potential in modulating inflammatory pathways.
  • Neuroprotective Properties: Preliminary studies suggest it might protect neuronal cells from damage.

The specific mechanisms of action are still under investigation but likely involve interactions with cellular targets that modulate metabolic pathways and gene expression.

The synthesis of 1-(Ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine typically involves a multi-step process:

  • Starting Materials: Piperazine is reacted with ethylsulfonyl chloride to form the ethylsulfonyl-piperazine intermediate.
  • Substitution Reaction: The intermediate is then treated with 3,4,5-trimethoxybenzylamine under controlled conditions to introduce the benzyl substituent.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound.

This method allows for the introduction of specific functional groups that enhance the compound's biological activity.

1-(Ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has several applications in scientific research and industry:

  • Pharmaceutical Research: It is studied for its potential therapeutic effects in various diseases.
  • Chemical Synthesis: Used as an intermediate in synthesizing other biologically active compounds.
  • Industrial

Research into the interaction of 1-(Ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine with biological systems has revealed insights into its pharmacodynamics:

  • Receptor Interactions: Studies suggest interactions with neurotransmitter receptors, which may explain its neuroprotective effects.
  • Enzyme Modulation: It may influence enzymes involved in metabolic pathways, affecting cellular energy metabolism.

Further studies are needed to fully elucidate these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 1-(Ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazineC16H26N2O5SC_{16}H_{26}N_{2}O_{5}SContains multiple methoxy groups; potential for enhanced solubility and bioactivity.
1-(3-Ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazineC16H26N2O5SC_{16}H_{26}N_{2}O_{5}SSimilar structure but different substitution pattern; may exhibit varying biological activities.
1-(3-Methoxyphenyl)-4-(methylsulfonyl)piperazineC14H22N2O3SC_{14}H_{22}N_{2}O_{3}SLacks ethoxy group but retains sulfonamide functionality; used in similar pharmacological contexts.

Uniqueness

1-(Ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine is unique due to the specific positioning of the methoxy groups and the presence of an ethylsulfonyl moiety. This combination can influence both its chemical reactivity and biological activity compared to its analogs. Its distinct structural features may result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

XLogP3

1.1

Hydrogen Bond Acceptor Count

7

Exact Mass

358.15624311 g/mol

Monoisotopic Mass

358.15624311 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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